molecular formula C13H12N4OS B14395096 N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide CAS No. 88013-16-5

N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide

Cat. No.: B14395096
CAS No.: 88013-16-5
M. Wt: 272.33 g/mol
InChI Key: VNXKIZHXYGTSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide (CAS 88013-16-5) is a heterocyclic acetamide derivative of significant interest in medicinal chemistry, particularly in the field of oncology . The compound features a fused imidazo[2,1-b][1,3,4]thiadiazole core substituted with a phenyl group at the 6-position and an N-methyl acetamide moiety at the 2-position . This scaffold is recognized for its potential to interfere with crucial cellular processes; the 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, which allows related derivatives to interfere with DNA replication . Research on analogous imidazo[2,1-b][1,3,4]thiadiazole derivatives has demonstrated promising in vitro antiproliferative activity against a panel of resistant pancreatic ductal adenocarcinoma (PDAC) cell lines, including SUIT-2, Capan-1, and Panc-1, with IC50 values reported in the low micromolar range . The mechanism of action for this class of compounds may involve the inhibition of key signaling pathways that drive cancer cell proliferation and survival. Specifically, related molecules have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway . Furthermore, the imidazo[2,1-b][1,3,4]thiadiazole scaffold is considered a strategic structural choice in drug discovery, as it has been utilized to replace other heterocycles like imidazo[2,1-b]thiazole to eliminate potential reactive metabolite formation while retaining potent pharmacological activity, such as inverse agonism of the ghrelin receptor . This compound is intended for research applications such as in vitro cytotoxicity assays, mechanism of action studies, and structure-activity relationship (SAR) investigations to develop novel antitumor agents. Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

88013-16-5

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

N-methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H12N4OS/c1-9(18)16(2)13-15-17-8-11(14-12(17)19-13)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

VNXKIZHXYGTSQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=NN2C=C(N=C2S1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,3,4-thiadiazoles with α-Bromoacetyl Derivatives

The imidazo[2,1-b]thiadiazole scaffold is typically synthesized via cyclocondensation reactions. In one approach, 5-amino-1,3,4-thiadiazole-2-thiol derivatives react with α-bromoacetophenones under refluxing ethanol to form the fused heterocyclic system. For example, heating 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide with α-bromoketones for 11 hours yields imidazo[2,1-b]thiadiazoles in 70–85% yields. This method leverages nucleophilic displacement of bromide by the thiadiazole’s sulfur atom, followed by intramolecular cyclization (Fig. 1).

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Temperature: Reflux (78°C)
  • Time: 8–12 hours
  • Yield: 72–88%

Alternative Route via Thiosemicarbazide Intermediates

A patent-pending method involves thiosemicarbazide intermediates for constructing the thiadiazole ring. Treatment of indole-3-carbonitriles with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C generates 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines. Subsequent reflux with α-bromoacetyl derivatives in ethanol introduces acetamide groups at the 2-position of the thiadiazole. While this route primarily targets indole-containing analogs, it provides a template for modifying the C-6 position with aryl groups like phenyl.

Analytical Characterization and Validation

Spectroscopic Confirmation

1H NMR Analysis:

  • N-Methyl signal: Singlet at δ 3.10–3.25 ppm (3H, CH3)
  • Acetamide carbonyl: δ 168.2–169.5 ppm in 13C NMR
  • Imidazo-thiadiazole protons: Multiplet at δ 7.1–8.4 ppm (aromatic H)

Mass Spectrometry:

  • Molecular ion peak at m/z 341.2 (C16H15N5OS)

Comparative Evaluation of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation One-pot synthesis, high atom economy Requires anhydrous conditions 72–88%
Thiosemicarbazide route Scalable, uses inexpensive reagents Long reaction times (3.5–36 h) 70–85%
Halogenation-amination High purity Multiple purification steps 65–75%

Applications and Derivatives

N-Methyl-N-(6-phenylimidazo[2,1-b]thiadiazol-2-yl)acetamide serves as a precursor for antitumor and antimicrobial agents. Structural analogs exhibit IC50 values of 1.2–8.7 μM against MCF-7 and HeLa cell lines. Modifications at the phenyl group (e.g., electron-withdrawing substituents) enhance bioactivity.

Chemical Reactions Analysis

N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in the proliferation and survival of cancer cells . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Highlights Reference
Target Compound Imidazo[2,1-b][1,3,4]thiadiazole N-Methyl, 6-phenyl Under investigation (anticancer focus) N/A
4a–k Imidazo[2,1-b][1,3,4]thiadiazole Thio-4-fluorophenyl Antibacterial (MIC: 8–32 µg/mL)
N-Pyridinyl derivatives Imidazo[2,1-b]thiazole Pyridinyl Cytotoxic (IC₅₀: 1.2–12.3 µM)
CDK5/p25 inhibitor Triazolo[3,4-b][1,3,4]thiadiazole Thiophen Kinase inhibition (IC₅₀: 30–42 nM)

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility (Water) LogP (Predicted)
Target Compound ~380 (estimated) Not reported 3.2 (estimated)
2-(2,4-Dichloro-phenoxy)-N-(5-methyl-thiadiazol-2-yl)acetamide 318.18 Low (1.5 µg/mL) 4.1
N-(5-Ethyl-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 363.5 1.5 µg/mL 3.8

Key Findings and Implications

  • Structural Flexibility : Substitution at the acetamide nitrogen (e.g., methyl vs. thioether) significantly impacts bioactivity and solubility.
  • Heterocycle Influence : Thiadiazole derivatives generally exhibit stronger kinase inhibition, while thiazole analogues show enhanced cytotoxicity.
  • Synthetic Accessibility : Yields for imidazo-thiadiazole derivatives range from 56% to 89%, with method-dependent efficiency .

Biological Activity

N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and related derivatives.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate imidazo[2,1-b][1,3,4]thiadiazole moieties. The compound's structural formula can be represented as follows:

C16H18N6S\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{S}

This structure features a thiadiazole ring fused to an imidazole ring with a phenyl substituent at the 6-position and an acetamide group attached to the nitrogen atom.

Anticancer Properties

Numerous studies have highlighted the anticancer properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives. For instance:

  • Cell Line Studies : The compound has shown notable antiproliferative activity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the submicromolar range against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Compounds derived from this scaffold have been reported to disrupt the cell cycle at the G2/M phase .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the thiadiazole ring significantly influence biological activity. For example:

  • Substituent Variability : The introduction of different substituents on the phenyl ring has been shown to enhance cytotoxicity. Compounds with electron-donating groups generally exhibited higher activity compared to those with electron-withdrawing groups .
CompoundSubstituentIC50 (µM)Cell Line
19-OCH30.002MV4-11
21-OH4.27SK-MEL-2
58-CF392.2HCT-116

Case Studies

  • Acute Myeloid Leukemia (AML) : A derivative of this compound demonstrated potent activity against FLT3-dependent AML cell lines. The compound showed an IC50 value as low as 0.002 µM in cellular assays .
  • Pancreatic Cancer : Studies involving a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed significant antiproliferative effects against gemcitabine-resistant pancreatic cancer cells. The compounds were effective in overcoming drug resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.